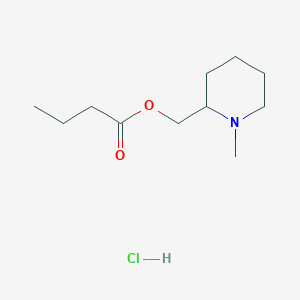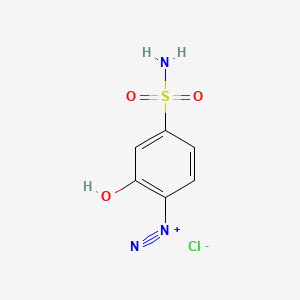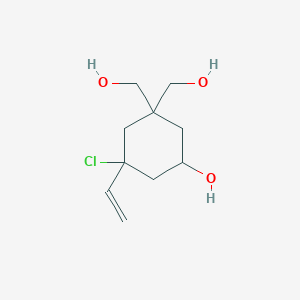![molecular formula C12H16N4O3 B12535501 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol CAS No. 832102-52-0](/img/structure/B12535501.png)
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is a chemical compound with a complex structure that includes a benzimidazole ring substituted with a dimethylamino group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-1-propanol: A simpler compound with similar functional groups but lacking the benzimidazole ring.
Dimethylaminoisopropanol: Another related compound with a different structural arrangement.
Uniqueness
3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol is unique due to the presence of both the benzimidazole ring and the nitro group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
832102-52-0 |
|---|---|
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C12H16N4O3/c1-14(2)12-13-10-8-9(16(18)19)4-5-11(10)15(12)6-3-7-17/h4-5,8,17H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
ZKPCPAXAYFDEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)

![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)


![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)



